1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)-

Physicochemical profiling Drug-likeness Lead optimization

1H‑1,2,4‑Triazole, 3‑(methylthio)‑5‑(4‑nitrophenyl)‑ (CAS 57295‑48‑4) is a heterocyclic building block belonging to the 1,2,4‑triazole family. It features a 4‑nitrophenyl substituent at position 5 and a methylthio group at position 3 of the triazole ring.

Molecular Formula C9H8N4O2S
Molecular Weight 236.25 g/mol
CAS No. 57295-48-4
Cat. No. B12903978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)-
CAS57295-48-4
Molecular FormulaC9H8N4O2S
Molecular Weight236.25 g/mol
Structural Identifiers
SMILESCSC1=NNC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O2S/c1-16-9-10-8(11-12-9)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3,(H,10,11,12)
InChIKeyVHNQCYCIZHBSAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-1,2,4-Triazole, 3-(methylthio)-5-(4-nitrophenyl)- (CAS 57295‑48‑4): Structural and Physicochemical Baseline for Procurement Decisions


1H‑1,2,4‑Triazole, 3‑(methylthio)‑5‑(4‑nitrophenyl)‑ (CAS 57295‑48‑4) is a heterocyclic building block belonging to the 1,2,4‑triazole family . It features a 4‑nitrophenyl substituent at position 5 and a methylthio group at position 3 of the triazole ring . The compound has a molecular formula C₉H₈N₄O₂S, a molecular weight of 236.25 g mol⁻¹, a calculated LogP of 2.625 and a topological polar surface area (PSA) of 112.69 Ų . These physicochemical descriptors position it as a moderately lipophilic scaffold with significant hydrogen‑bonding capability, making it a versatile intermediate for medicinal chemistry and agrochemical research programs.

Why Closely Related 1,2,4‑Triazole Analogs Cannot Replace 1H‑1,2,4‑Triazole, 3‑(methylthio)‑5‑(4‑nitrophenyl)‑ in Target‑Oriented Synthesis


Substituting 1H‑1,2,4‑Triazole, 3‑(methylthio)‑5‑(4‑nitrophenyl)‑ with a non‑nitrated or differently substituted analog fundamentally alters the electronic character, lipophilicity, and metabolic stability of the resulting derivatives. Quantitative comparison of calculated physicochemical properties reveals that the 4‑nitrophenyl group increases the topological polar surface area (PSA) by approximately 46 Ų and raises the LogP by roughly 0.43 units relative to the des‑nitro parent compound 3‑methylsulfanyl‑5‑phenyl‑1H‑1,2,4‑triazole . Such differences directly impact membrane permeability, solubility, and protein‑binding profiles, which are critical parameters in drug‑discovery and agrochemical lead‑optimization campaigns. Consequently, procurement of the precise CAS 57295‑48‑4 entity is essential when the synthetic route or biological assay requires the specific electronic and steric signature conferred by the 4‑nitrophenyl‑methylthio‑triazole triad.

Quantitative Differentiation Evidence for 1H‑1,2,4‑Triazole, 3‑(methylthio)‑5‑(4‑nitrophenyl)‑ Against Its Closest Structural Analogs


Lipophilicity and Polar Surface Area Comparison: 4‑Nitrophenyl vs. Des‑Nitro Parent

The 4‑nitrophenyl substituent in 1H‑1,2,4‑Triazole, 3‑(methylthio)‑5‑(4‑nitrophenyl)‑ (CAS 57295‑48‑4) substantially modifies the lipophilicity and polarity relative to the des‑nitro analog 3‑methylsulfanyl‑5‑phenyl‑1H‑1,2,4‑triazole (CAS 7747‑19‑5). Calculated properties indicate that CAS 57295‑48‑4 exhibits a LogP of 2.625 and a PSA of 112.69 Ų , whereas CAS 7747‑19‑5 shows a LogP of 2.194 and a PSA of 66.87 Ų . This represents a LogP increase of +0.43 units and a PSA increase of +45.82 Ų conferred by the electron‑withdrawing 4‑nitro group.

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Versatility: The Methylthio Group as a Tunable Leaving Group

The 3‑methylthio substituent in CAS 57295‑48‑4 serves as a modifiable handle that can be displaced by nucleophiles or oxidized to sulfoxide/sulfone derivatives, while the 4‑nitrophenyl group remains available for further reduction to the corresponding aniline . In contrast, the des‑nitro analog (CAS 7747‑19‑5) lacks the electron‑withdrawing nitro group, which not only modulates the electrophilicity of the methylthio carbon but also precludes post‑functionalization via nitro reduction. This orthogonal reactivity profile is a structural feature of the 1,2,4‑triazole thioether class and is not unique to CAS 57295‑48‑4, yet the combination of the methylthio leaving group with the reducible nitro group provides two independent diversification points in a single small‑molecule building block.

Synthetic methodology Building block Nucleophilic displacement

Antimicrobial Potential: Class-Level Activity of 1,2,4-Triazole Thioethers

1,2,4‑Triazole thioether derivatives, as a class, have demonstrated antibacterial and antifungal activities in multiple studies [1]. A related series of 1,2,4‑triazole thioethers bearing an amide linkage was evaluated against Xanthomonas oryzae pv. oryzae (Xoo), with compound A10 exhibiting an EC₅₀ value of 5.01 μg mL⁻¹ [1]. While CAS 57295‑48‑4 itself was not directly tested in this study, its structural features (thioether linkage, electron‑withdrawing aryl substituent) align with the pharmacophoric elements present in the active compounds of this class. It should be noted that direct quantitative activity data for CAS 57295‑48‑4 against specific microbial strains are currently absent from the peer‑reviewed literature, and this evidence is presented as a class‑level inference only.

Antimicrobial Antifungal Agricultural fungicide

Recommended Application Scenarios for 1H‑1,2,4‑Triazole, 3‑(methylthio)‑5‑(4‑nitrophenyl)‑ Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Design Requiring Dual Reactive Handles

When a synthetic program demands a compact scaffold with two chemically orthogonal diversification points, CAS 57295‑48‑4 is superior to the des‑nitro analog because it provides both a nucleophile‑sensitive methylthio group and a reducible nitro group in a single molecular framework . This dual‑handle architecture enables two successive, chemoselective transformations without the need for protecting‑group manipulations, as inferred from class‑level reactivity .

Fine-Tuning Lipophilicity in Lead Optimization

In lead‑optimization campaigns where the target compound’s LogP and PSA fall outside the desired ranges, CAS 57295‑48‑4 (LogP = 2.625, PSA = 112.69 Ų) offers a quantitatively different starting point compared to its des‑nitro counterpart (LogP = 2.194, PSA = 66.87 Ų) . The +0.43 LogP difference and +45.82 Ų PSA increment can shift a derivative into a more favorable drug‑likeness space without requiring a complete scaffold hop.

Agrochemical Fungicide Discovery Programs

1,2,4‑Triazole thioethers have demonstrated promising activity against phytopathogenic fungi and bacteria [1]. CAS 57295‑48‑4, bearing the characteristic thioether and electron‑deficient aryl motifs, is a suitable entry point for synthesizing focused libraries targeting agricultural pathogens such as Botrytis cinerea or Xanthomonas spp., where the nitro group can be elaborated into diverse pharmacophores after initial biological screening [1].

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